molecular formula C6H14BF3KO3P B13608714 Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate

Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate

Cat. No.: B13608714
M. Wt: 272.05 g/mol
InChI Key: RCBLHQYWVILNCC-UHFFFAOYSA-N
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Description

Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is a chemical compound with the molecular formula C6H14BF3O3P.K. It is known for its unique structure, which includes a trifluoroborate group and a phosphonate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with a suitable boron reagent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroborate group can participate in coordination chemistry, while the phosphonate group can form strong bonds with metal ions. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Potassium diethyl [2-(trifluoromethyl)ethyl]phosphonate
  • Potassium diethyl [2-(difluoroboranuidyl)ethyl]phosphonate
  • Potassium diethyl [2-(fluoroboranuidyl)ethyl]phosphonate

Uniqueness

Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C6H14BF3KO3P

Molecular Weight

272.05 g/mol

IUPAC Name

potassium;2-diethoxyphosphorylethyl(trifluoro)boranuide

InChI

InChI=1S/C6H14BF3O3P.K/c1-3-12-14(11,13-4-2)6-5-7(8,9)10;/h3-6H2,1-2H3;/q-1;+1

InChI Key

RCBLHQYWVILNCC-UHFFFAOYSA-N

Canonical SMILES

[B-](CCP(=O)(OCC)OCC)(F)(F)F.[K+]

Origin of Product

United States

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